Piperidine Core Regioisomerism
The compound features a phenoxymethyl group attached to the 3‑position of the piperidine ring, distinguishing it from the more common 4‑substituted analogs such as 4-[(3‑Bromophenoxy)methyl]piperidine hydrochloride (CAS 189618‑33‑5) . This positional isomerism introduces a chiral center at the piperidine C3, which can lead to enantiomeric differences in biological recognition and synthetic derivatization, whereas the 4‑substituted analog is achiral [1].
| Evidence Dimension | Positional isomerism of piperidine substitution |
|---|---|
| Target Compound Data | 3‑substituted piperidine; chiral center at C3 |
| Comparator Or Baseline | 4‑[(3‑Bromophenoxy)methyl]piperidine hydrochloride (4‑substituted; achiral) |
| Quantified Difference | Qualitative difference in chirality and steric presentation |
| Conditions | Structural analysis based on chemical identity |
Why This Matters
Procurement of the specific 3‑substituted isomer is essential for SAR studies where chirality or regioisomeric orientation influences binding affinity or reaction outcome.
- [1] PubChem. 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride. Compound Summary. View Source
